Lipophilicity Differentiation: Tert-Butyl Non-2-Enoate (LogP 3.85) vs. Ethyl and Methyl Analogs
Tert-butyl non-2-enoate exhibits a calculated LogP of 3.85470 , which is approximately 0.5 units lower than the estimated LogP of 4.354 for ethyl non-2-enoate and comparable to the LogP range of 3.86-3.97 reported for methyl non-2-enoate [1]. This lower lipophilicity relative to the ethyl ester is attributable to the branched, compact structure of the tert-butyl group compared to the linear ethyl chain, which influences partitioning behavior and chromatographic retention.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.85470 (calculated) |
| Comparator Or Baseline | Ethyl non-2-enoate (LogP ~4.354 estimated); Methyl non-2-enoate (LogP 3.86-3.97) |
| Quantified Difference | ΔLogP ≈ -0.50 relative to ethyl analog; comparable to methyl analog |
| Conditions | Calculated LogP values from chemical databases (ChemSrc, Sielc) |
Why This Matters
LogP differences affect chromatographic retention times and solvent extraction efficiency, making tert-butyl non-2-enoate a superior choice when a less lipophilic α,β-unsaturated ester is required for reaction workup or purification protocols.
- [1] Sielc. Methyl non-2-enoate (CAS 111-79-5). https://www.sielc.com/methyl-non-2-enoate.html (accessed 2026-04-22). View Source
